2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)
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Overview
Description
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two 2-methylfuran rings connected by a methylene bridge to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-methylfuran with 4-chlorobenzaldehyde. This reaction is facilitated by the use of strong acidic resins such as Nafion resin, which demonstrates high activity due to its strong acidic nature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and catalysts under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and characterization using techniques such as NMR spectroscopy and X-ray analysis .
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the furan rings or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce fully hydrogenated furan derivatives .
Scientific Research Applications
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane: Similar in structure but contains bromomethyl groups and a dioxane ring.
5,5’-((4-Chlorophenyl)methylene)bis(2-amino-4,6-pyrimidinediol): Contains amino and pyrimidinediol groups instead of methylfuran rings.
Uniqueness
5,5’-((4-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to its specific combination of 2-methylfuran rings and a 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) features a unique structure characterized by two 5-methylfuran rings connected by a methylene bridge and a para-chlorophenyl group. This configuration is believed to influence its biological activity significantly.
Anticancer Activity
Research indicates that 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines. The results are summarized in Table 1:
The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Doxorubicin. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased ROS production and mitochondrial membrane potential dissipation in treated cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, with results presented in Table 2:
Bacterial Strain | Activity Level (Zone of Inhibition) | Reference |
---|---|---|
Staphylococcus aureus | 15 mm | |
Bacillus cereus | 12 mm | |
Escherichia coli | No activity |
The compound exhibited selective activity against gram-positive bacteria but was inactive against gram-negative strains and fungi. This selectivity suggests potential for development into an antimicrobial agent targeting specific infections.
Enzyme Inhibition
The biological activity of 2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran) also includes enzyme inhibition. Studies have indicated that it can inhibit key enzymes involved in cancer metabolism and inflammation. For instance:
- Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.
- Topoisomerase II : Targeting this enzyme is crucial for disrupting DNA replication in cancer cells.
The inhibition constants (IC50) for these enzymes were reported as follows:
Case Studies
Several case studies have further elucidated the biological mechanisms of this compound:
- Case Study on Anticancer Mechanism : A study involving M-HeLa cells showed that treatment with the compound resulted in a significant increase in apoptotic markers, including caspase activation and PARP cleavage, indicating effective induction of apoptosis through intrinsic pathways .
- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus infections in vitro, showing effective inhibition comparable to standard antibiotics, suggesting its potential use in treating resistant strains.
Properties
CAS No. |
86694-53-3 |
---|---|
Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15ClO2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3 |
InChI Key |
WHNLHDBHQYRNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C |
Origin of Product |
United States |
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